Petunidin 3-monoglucoside
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Overview
Description
Petunidin 3-monoglucoside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits, seeds, and beverages. It is known for its vibrant color and potential health benefits. This compound is a derivative of petunidin, which is one of the six common anthocyanidins. This compound is particularly noted for its antioxidant properties and its role in human nutrition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Petunidin 3-monoglucoside typically involves the glycosylation of petunidin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, while chemical glycosylation may involve the use of glycosyl donors and acceptors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through extraction from natural sources such as berries. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Petunidin 3-monoglucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution can yield various acylated or alkylated derivatives .
Scientific Research Applications
Petunidin 3-monoglucoside has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and a model compound for studying anthocyanin chemistry.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research has shown potential anticancer, antidiabetic, and neuroprotective effects.
Industry: It is used in the food and beverage industry as a natural colorant
Mechanism of Action
The mechanism of action of Petunidin 3-monoglucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: The compound inhibits pro-inflammatory enzymes and cytokines.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation in cancer cells.
Comparison with Similar Compounds
- Cyanidin-3-O-galactoside chloride
- Delphinidin-3-O-galactoside chloride
- Malvidin-3-O-galactoside chloride
Comparison: Petunidin 3-monoglucoside is unique due to its specific hydroxyl and methoxy substituents, which contribute to its distinct color and bioactivity. Compared to other anthocyanins, it has a higher antioxidant capacity and different absorption and metabolism profiles .
Properties
IUPAC Name |
2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12.ClH/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22;/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKZHMZCXXQMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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